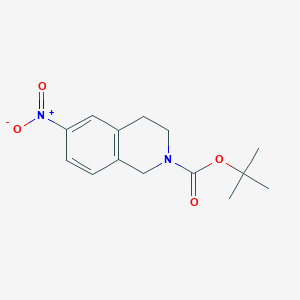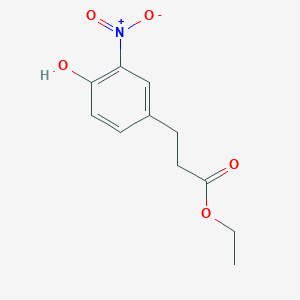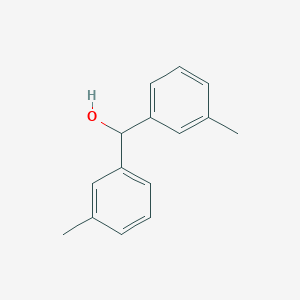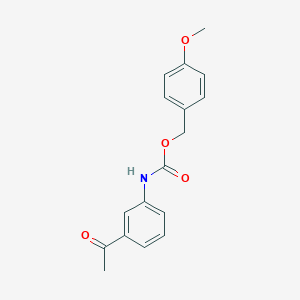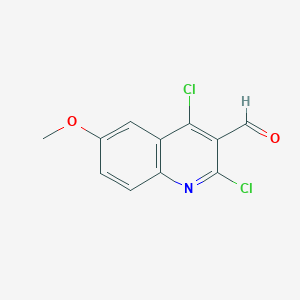
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H7Cl2NO2 . It has a molecular weight of 256.09 . The compound is typically stored under inert gas at 4°C .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde and related analogs involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis
The InChI code for 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is 1S/C10H7Cl2NO/c1-14-6-2-3-9-7 (4-6)8 (11)5-10 (12)13-9/h2-5H,1H3 . The compound features a planar molecule, excluding the methyl H atoms .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could include 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde, covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is a solid compound .Scientific Research Applications
Chemical Synthesis and Heterocyclic Systems
Research on 2-chloroquinoline-3-carbaldehyde and related analogs, including 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde, has shown significant advancements in the synthesis of quinoline ring systems. These compounds have been utilized in constructing fused or binary heterocyclic systems with diverse applications in synthetic and medicinal chemistry (Hamama et al., 2018).
Biological Evaluation
Quinoline derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have been evaluated for their ABTS radical-scavenging activity and antimicrobial properties. Certain derivatives demonstrated significant antibacterial and antifungal activities against various microbial species (Tabassum et al., 2014).
Corrosion Inhibition
Studies on quinoline derivatives, including those related to 2,4-dichloroquinoline-3-carbaldehyde, have shown potential as corrosion inhibitors for mild steel in acidic environments. Their effectiveness has been attributed to their adsorption properties and interactions with metal surfaces (Lgaz et al., 2017).
Antimicrobial and Antioxidant Activities
Quinoline derivatives, including 2,4-dichloroquinoline-3-carbaldehyde, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds have shown promising results in inhibiting the growth of various bacterial strains and demonstrating significant antioxidant properties (Zeleke et al., 2020).
Drug Discovery and Medicinal Chemistry
In the field of drug discovery, halogenated quinoline building blocks, derived from compounds like 2,4-dichloroquinoline-3-carbaldehyde, have been utilized in the synthesis of antibiotics. Their structural features make them valuable in the development of new antimicrobial agents (Flagstad et al., 2014).
Antimalarial Activity
Quinoline derivatives, related to 2,4-dichloroquinoline-3-carbaldehyde, have been synthesized and tested for their antimalarial activity against Plasmodium falciparum. Certain compounds demonstrated significant inhibitory activity, indicating their potential as antimalarial agents (Alam et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-6-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-6-2-3-9-7(4-6)10(12)8(5-15)11(13)14-9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUHYLAJVYJEND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2Cl)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452691 |
Source


|
| Record name | 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde | |
CAS RN |
151772-24-6 |
Source


|
| Record name | 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

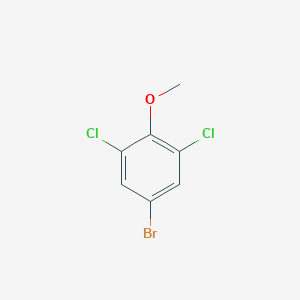

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)
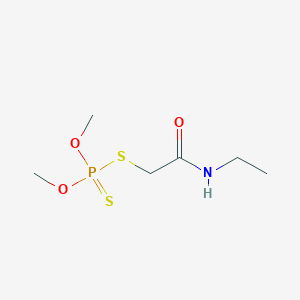
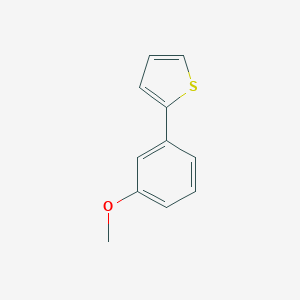
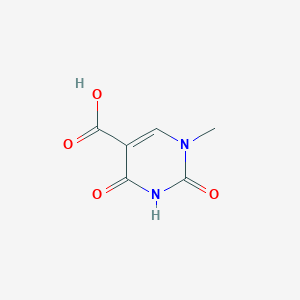
![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)
![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)

